3-Fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F4O2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Study of Methanogenic Degradation : It is used to study the methanogenic degradation of m-cresol, providing insights into the demethylation reaction in methanogenic consortia (Londry & Fedorak, 1993).
Synthesis of Amino Acids : The acid is instrumental in the synthesis of α-trifluoromethyl β-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits, expanding the scope of amino acid synthesis (Burger et al., 2006).
Production of Fluorobenzoic Acids and Lactones : Its use in the synthesis of new fluorobenzoic acids and lactones is significant, contributing to the development of diverse chemical structures (Marzi et al., 2002).
Development of Benzoic Acids with Various Functionalities : The compound aids in developing routes to benzoic acids with different functionalities, enhancing the chemical diversity in synthetic chemistry (Bennetau et al., 1995).
Building Block for Complex Structures : It serves as a building block for creating complex structures, which are tested for therapeutic or pesticidal activity, demonstrating its potential in pharmaceutical and agrochemical research (Schlosser, 2005).
Fluorescent Probes for Sensing pH and Metal Cations : The compound is used in creating fluorescent probes that can sense pH changes and metal cations, playing a role in analytical chemistry (Tanaka et al., 2001).
Chemical Reactions and Synthesis : It is involved in chemical reactions to produce various products such as benzyl alcohol, benzaldehyde, and its methyl ester, showcasing its role in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Corrosion Inhibition : The compound is examined as a corrosion inhibitor in acid media, important in materials science and engineering (Chaitra, Mohana, & Tandon, 2015).
Antifungal and Antibacterial Activity : Derivatives of 3-Fluoro-4-(trifluoromethyl)benzoic acid display antifungal and antibacterial activities, underlining its potential in developing new antimicrobial agents (Carmellino et al., 1994).
Metabolic Fate Studies : The metabolic fate of substituted benzoic acids, including this compound, can be understood through physicochemical rules, contributing to drug metabolism and pharmacokinetics research (Ghauri et al., 1992).
Safety and Hazards
3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
It is known to be used as a synthesis intermediate for organometallic complexes and active pharmaceutical ingredients (apis) .
Mode of Action
The carboxylic acid group in this compound can chelate with metal centers such as dysprosium . This interaction leads to the formation of pH-tunable magnetic organometallic clusters with slow magnetic relaxation .
Biochemical Pathways
It is known to be a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy . The potassium channel openers are synthesized by condensation reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .
Result of Action
It is known to be extensively studied for active pharmaceutical ingredients (apis) .
Action Environment
It is known that the compound’s action can be tuned by ph changes .
Biochemical Analysis
Biochemical Properties
The carboxylic acid group in 3-Fluoro-4-(trifluoromethyl)benzoic acid can chelate with metal centres such as dysprosium, leading to pH tuneable magnetic organometallic clusters with slow magnetic relaxation . It serves as a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy .
Cellular Effects
It is known that the compound plays a role in the synthesis of potassium channel openers, which are crucial for cell signaling and maintaining the electrical potential across the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its carboxylic acid group, which can chelate with metal centres . This interaction leads to the formation of pH tuneable magnetic organometallic clusters . Additionally, it is involved in the synthesis of potassium channel openers through condensation reactions .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSNPFVGMAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350863 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-21-7 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?
A1: this compound (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []
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